Neuromuscular Blocking Potency Relative to Vecuronium
In a direct head-to-head comparison using chloralose-anaesthetized cats, vecuronium bromide was 24 times more potent than its 17-hydroxy derivative (17-deacetyl vecuronium) as a neuromuscular blocker [1]. This quantitative potency ratio establishes a clear and verifiable differentiation between the parent drug and this specific metabolite.
| Evidence Dimension | Neuromuscular blocking potency |
|---|---|
| Target Compound Data | Potency defined relative to vecuronium (1x) |
| Comparator Or Baseline | Vecuronium bromide: 24x more potent than 17-deacetyl vecuronium |
| Quantified Difference | Vecuronium is 24 times more potent |
| Conditions | Chloralose-anaesthetized cat model; neuromuscular function assessed via standard nerve-muscle preparation |
Why This Matters
This 24-fold potency differential necessitates precise identification and quantitation of 17-deacetyl vecuronium in both pharmacological studies and pharmaceutical impurity profiling, as even minor contamination could significantly alter experimental outcomes or compromise drug safety.
- [1] Marshall IG, Gibb AJ, Durant NN. Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat. Br J Anaesth. 1983 Aug;55(8):703-14. PMID: 6136285. View Source
